molecular formula C16H8F6O3 B12441162 4-Phenyl-2,6-bis(trifluoroacetyl)phenol

4-Phenyl-2,6-bis(trifluoroacetyl)phenol

Cat. No.: B12441162
M. Wt: 362.22 g/mol
InChI Key: NVHGHMCNXKJLOY-UHFFFAOYSA-N
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Description

4-Phenyl-2,6-bis(trifluoroacetyl)phenol is an organic compound characterized by the presence of trifluoroacetyl groups attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2,6-bis(trifluoroacetyl)phenol typically involves the reaction of phenol derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the trifluoroacetyl groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2,6-bis(trifluoroacetyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethylated phenols, quinones, and various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of 4-Phenyl-2,6-bis(trifluoroacetyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl groups enhance the compound’s ability to form strong interactions with these targets, leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2,6-bis(trifluoroacetyl)phenol is unique due to the presence of two trifluoroacetyl groups, which impart distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and specific biological activities .

Biological Activity

4-Phenyl-2,6-bis(trifluoroacetyl)phenol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its unique molecular structure, which includes two trifluoroacetyl groups attached to a phenolic backbone. This structure contributes to its chemical reactivity and biological interactions.

PropertyValue
Molecular Formula C15H10F6O2
Molecular Weight 348.24 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC(=C(C(=C1C(=O)C(F)(F)F)C(=O)C(F)(F)F)F)F)F

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological pathways. For instance, it has shown inhibitory effects on acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Properties : Research indicates that this compound may exhibit antioxidant activity, helping to mitigate oxidative stress in cells. This property is vital for potential therapeutic applications in conditions characterized by oxidative damage .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The presence of trifluoroacetyl groups enhances its interaction with microbial membranes .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various phenolic compounds on AChE and butyrylcholinesterase (BChE). The results showed that this compound had an IC50 value of approximately 19.2 μM for AChE and 13.2 μM for BChE, indicating moderate inhibitory activity .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound exhibited significant antioxidant activity, with a reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests potential applications in preventing oxidative stress-related diseases .

Case Study 3: Antimicrobial Efficacy

Research evaluating the antimicrobial properties revealed that the compound displayed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 40 to 100 µg/mL depending on the strain tested .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

CompoundAChE Inhibition IC50 (μM)Antioxidant ActivityAntimicrobial Activity (MIC µg/mL)
This compound19.2Moderate40 - 100
Phenolic Compound A25.0Low50 - 150
Phenolic Compound B30.5HighNot tested

Properties

Molecular Formula

C16H8F6O3

Molecular Weight

362.22 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-hydroxy-5-phenyl-3-(2,2,2-trifluoroacetyl)phenyl]ethanone

InChI

InChI=1S/C16H8F6O3/c17-15(18,19)13(24)10-6-9(8-4-2-1-3-5-8)7-11(12(10)23)14(25)16(20,21)22/h1-7,23H

InChI Key

NVHGHMCNXKJLOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C(=O)C(F)(F)F)O)C(=O)C(F)(F)F

Origin of Product

United States

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